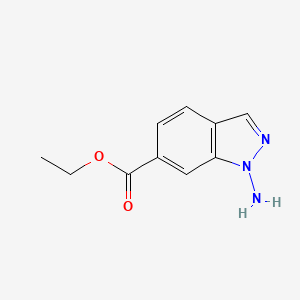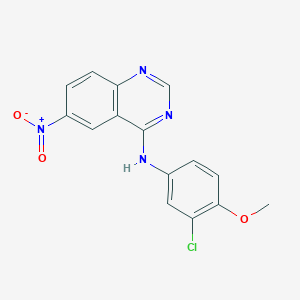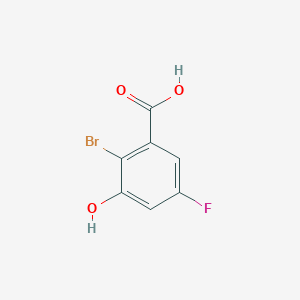
2-Bromo-5-fluoro-3-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-3-hydroxybenzoic acid typically involves the bromination and fluorination of 3-hydroxybenzoic acid. One common method includes:
Bromination: 3-Hydroxybenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-fluoro-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or fluorine.
Oxidation: 2-Bromo-5-fluoro-3-hydroxybenzaldehyde or this compound derivatives.
Reduction: 2-Bromo-5-fluoro-3-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluoro-3-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Bromo-5-fluoro-3-hydroxybenzoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or modulate receptor activity through binding interactions facilitated by its functional groups. The bromine and fluorine atoms can enhance binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3-hydroxybenzoic acid
- 5-Fluoro-3-hydroxybenzoic acid
- 2-Bromo-5-fluorobenzoic acid
Comparison:
- 2-Bromo-5-fluoro-3-hydroxybenzoic acid is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups, which confer distinct reactivity and interaction profiles.
- 2-Bromo-3-hydroxybenzoic acid lacks the fluorine atom, which may reduce its reactivity in certain substitution reactions.
- 5-Fluoro-3-hydroxybenzoic acid lacks the bromine atom, potentially affecting its ability to participate in coupling reactions.
- 2-Bromo-5-fluorobenzoic acid lacks the hydroxyl group, which may limit its hydrogen bonding capabilities and biological activity.
Eigenschaften
Molekularformel |
C7H4BrFO3 |
|---|---|
Molekulargewicht |
235.01 g/mol |
IUPAC-Name |
2-bromo-5-fluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrFO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,(H,11,12) |
InChI-Schlüssel |
SVUBWBNLGSCMJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


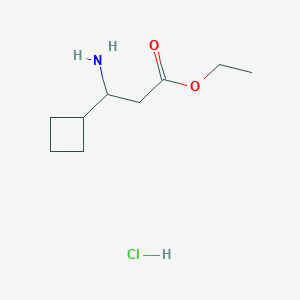
![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)
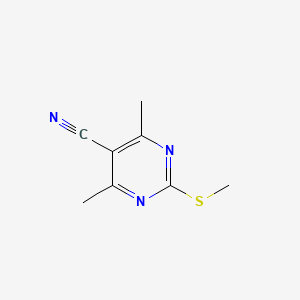
![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)
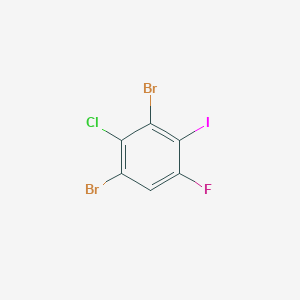

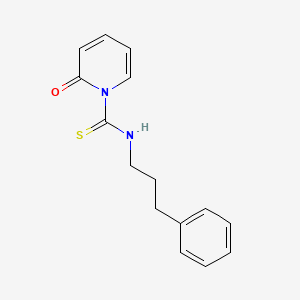

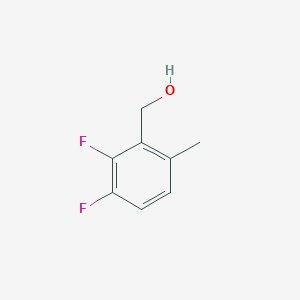

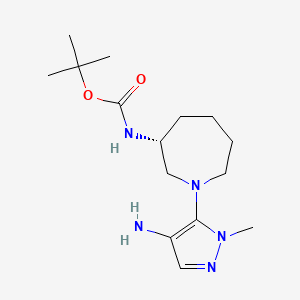
![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)
